molecular formula C22H19N5O2 B2530222 8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877810-61-2

8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2530222
CAS RN: 877810-61-2
M. Wt: 385.427
InChI Key: RSFPMBXEYZFJHD-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the family of imidazopurines and has been found to exhibit promising biological activity.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Zagórska et al. (2009) involved the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds showed potential as 5-HT1A receptor ligands, with implications for anxiolytic and antidepressant activity (Zagórska et al., 2009).

Serotonin Receptor Affinity and PDE Inhibitor Activity

  • Zagórska et al. (2016) synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These derivatives demonstrated affinity for serotonin (5-HT1A/5-HT7) receptors and activity as phosphodiesterase (PDE4B and PDE10A) inhibitors, suggesting their potential as antidepressants and anxiolytics (Zagórska et al., 2016).

Molecular Docking Studies

  • In 2015, research by Zagórska et al. explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. The study found that compounds with purine-2,4-dione nucleus had higher receptor affinity, particularly for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Docking studies suggested that a substituent at the 7-position could be crucial for receptor affinity and selectivity (Zagórska et al., 2015).

A3 Adenosine Receptor Antagonists

  • Baraldi et al. (2005) synthesized 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective A(3) adenosine receptor antagonists. This study highlighted the significance of fused rings on the xanthine nucleus for antagonistic activity (Baraldi et al., 2005).

Mechanism of Action

properties

IUPAC Name

6-(4-ethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-3-14-9-11-16(12-10-14)27-17(15-7-5-4-6-8-15)13-26-18-19(23-21(26)27)25(2)22(29)24-20(18)28/h4-13H,3H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFPMBXEYZFJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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